4,5-Dichlorophthalamide

Beschreibung

Contextualization of Phthalamide (B166641) Derivatives in Chemical Synthesis

Phthalamide derivatives are organic compounds containing the phthalimide (B116566) functional group, which consists of two carbonyl groups bound to a secondary amine. japsonline.com This structure is derived from phthalic anhydride (B1165640). wikipedia.org Phthalimides are notable for their role as versatile intermediates and building blocks in organic synthesis. rsc.org They serve as precursors for a wide array of other organic compounds, including anthranilic acid, which is used in the production of azo dyes and saccharin. wikipedia.org

One of the most well-known applications of phthalimides in chemical synthesis is the Gabriel synthesis, a method for preparing primary amines from alkyl halides. wikipedia.org In this reaction, potassium phthalimide acts as a surrogate for ammonia (B1221849). wikipedia.org The use of phthalimides in peptide synthesis is also significant, where they are employed to protect both hydrogens of an amine and prevent racemization of the substrates. wikipedia.org

Furthermore, the phthalimide ring is a key substructure in the synthesis of various biologically active molecules. mdpi.com The lipophilic and neutral nature of phthalimides allows them to easily traverse biological membranes, contributing to their diverse pharmacological activities. japsonline.com

Significance of Halogenated Phthalamides in Synthetic and Biological Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the phthalimide scaffold significantly influences the molecule's physicochemical properties and biological activity. ontosight.aitutorchase.com Halogenation can increase a compound's lipophilicity, which is its ability to dissolve in fats and lipids. tutorchase.com This property is crucial as it can affect how a drug is absorbed, distributed, metabolized, and excreted by the body, ultimately enhancing its bioavailability. tutorchase.com

Halogens can also enhance the binding affinity of a drug to its target by forming strong, stable bonds, thereby increasing the drug's potency. tutorchase.com Moreover, the presence of halogens can improve a drug's stability by making it less susceptible to metabolic degradation. tutorchase.com

In synthetic chemistry, halogenated phthalimides are valuable intermediates. For instance, 4,5-Dichlorophthalimide (B101854) is used as a reactant in the synthesis of various compounds, including 2-amino-4,5-dichlorobenzoic acid. chemicalbook.com The chlorine atoms on the benzene (B151609) ring can be substituted, allowing for the creation of new derivatives with potentially interesting properties. researchgate.net Research has shown that halogenated phthalimides are used in the development of dyes, pigments, and agrochemicals. cymitquimica.com

The biological activities of halogenated phthalimides are a significant area of research. ontosight.ai Studies have explored their potential as antibacterial, antifungal, and anticancer agents. ontosight.aiuobaghdad.edu.iq The specific type and position of the halogen atom can modulate these biological effects. uobaghdad.edu.iq

Research Trajectory of 4,5-Dichlorophthalamide within Contemporary Chemical Science

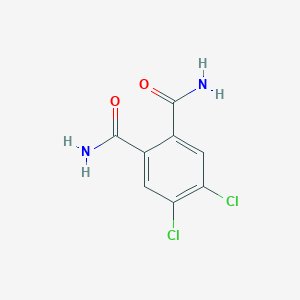

This compound, with the chemical formula C8H6Cl2N2O2, is a specific halogenated phthalamide that has garnered attention in various scientific fields. ontosight.ai Its structure consists of a benzene ring with two chlorine atoms at the 4 and 5 positions and two carboxamide groups at the 1 and 2 positions. ontosight.ai

Current research continues to explore the applications of this compound and its derivatives. It is listed in numerous chemical databases and has been investigated for its potential in medical and biological research, including drug discovery and development. ontosight.ai The compound's reactivity allows for its use in creating new chemical entities with potential therapeutic applications. For example, it has been used in the synthesis of inhibitors for enzymes like Trypanosoma brucei hexokinases. nih.gov The ongoing study of this compound and other halogenated phthalimides highlights their enduring importance in the advancement of chemical and medicinal science.

| Property | Value |

| Chemical Formula | C8H6Cl2N2O2 |

| Molecular Weight | 247.05 g/mol |

| Synonyms | 4,5-dichlorobenzene-1,2-dicarboxamide, CHEMBL442682 |

| Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in water, more soluble in organic solvents |

| Chemical and Physical Properties of this compound. cymitquimica.comontosight.ai |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dichlorobenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIXKEAUEDTQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350845 | |

| Record name | 4,5-Dichlorophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147699-62-5 | |

| Record name | 4,5-Dichlorophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4,5 Dichlorophthalamide

Established Synthetic Pathways to 4,5-Dichlorophthalamide

The formation of this compound is primarily achieved through a multi-step pathway originating from 4,5-dichlorophthalic anhydride (B1165640) or via the direct ammonolysis of the corresponding phthalimide (B116566).

The conversion of 4,5-dichlorophthalic anhydride to this compound is not typically a direct, one-pot reaction. The established and most frequently documented pathway involves an intermediate step: the formation of 4,5-dichlorophthalimide (B101854). This imide is subsequently converted to the target diamide (B1670390).

The initial step involves the reaction of 4,5-dichlorophthalic anhydride with an ammonia (B1221849) surrogate, such as formamide (B127407) or urea. For instance, heating the anhydride with formamide under reflux conditions leads to the formation of 4,5-dichlorophthalimide. rsc.org This intermediate is then isolated and subjected to ammonolysis to yield this compound. While direct reaction of the anhydride with ammonia can also form the diamide, the formation of the imide as a side-product is common. rsc.org The two-step approach via the imide generally provides a more controlled reaction and higher purity of the final product.

One reported method involves refluxing 4,5-dichlorophthalic anhydride with formamide at temperatures between 160°C and 220°C for approximately 3 hours to produce 4,5-dichlorophthalimide. guidechem.com This intermediate is then carried forward to the ammonolysis step.

The ammonolysis of 4,5-dichlorophthalimide is a direct and efficient method for the synthesis of this compound. This reaction involves the opening of the imide ring by ammonia.

In a typical laboratory procedure, 4,5-dichlorophthalimide is stirred with a concentrated aqueous ammonia solution at room temperature. rsc.orgguidechem.com The reaction often requires extended periods, for example, stirring for 24 hours, followed by the addition of more ammonia solution and continued stirring for another 24 hours to ensure complete conversion. rsc.orgguidechem.com The product, this compound, precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried. rsc.org An improved modification suggests that the addition of ammonium (B1175870) chloride can increase the yield of this compound to 78%. chemintech.ru

Interactive Data Table: Synthesis of this compound via Ammonolysis

| Parameter | Value | Reference |

| Starting Material | 4,5-Dichlorophthalimide | rsc.orgguidechem.com |

| Reagent | Aqueous Ammonia Solution (25% and 33%) | rsc.org |

| Temperature | Room Temperature | guidechem.com |

| Reaction Time | 48 hours (in total) | rsc.orgguidechem.com |

| Product | This compound | rsc.orgguidechem.com |

| Work-up | Vacuum filtration, washing with water | rsc.org |

Functionalization and Derivatization Strategies Utilizing this compound

This compound serves as a key precursor for the synthesis of 4,5-dichlorophthalonitrile (B145054), a valuable building block for phthalocyanines. sigmaaldrich.comchemicalbook.com This transformation is achieved through the dehydration of the two amide functional groups.

The conversion of the diamide to the dinitrile is a dehydration reaction, commonly accomplished using reagents such as thionyl chloride or phosgene (B1210022).

A well-established method for the dehydration of this compound involves the use of thionyl chloride (SOCl₂), often in a suitable solvent like N,N-dimethylformamide (DMF).

The procedure typically involves adding distilled thionyl chloride to dry DMF under an inert atmosphere at a reduced temperature (e.g., 0°C). rsc.org this compound is then added portion-wise to this solution, and the reaction is stirred for several hours. rsc.org The reaction mixture is subsequently poured into ice water to precipitate the crude 4,5-dichlorophthalonitrile, which is then collected by filtration, washed, and dried. rsc.org

Interactive Data Table: Dehydration of this compound with Thionyl Chloride

| Parameter | Value | Reference |

| Starting Material | This compound | rsc.org |

| Reagent | Thionyl Chloride (SOCl₂) | rsc.org |

| Solvent | N,N-dimethylformamide (DMF) | rsc.org |

| Temperature | 0°C to Room Temperature | rsc.org |

| Reaction Time | 5+ hours | rsc.org |

| Product | 4,5-Dichlorophthalonitrile | rsc.org |

| Work-up | Precipitation in ice water, filtration | rsc.org |

An alternative and effective method for the dehydration of this compound is the use of phosgene (COCl₂) in the presence of a tertiary nitrogenous organic base. google.com This method can provide the target dinitrile in nearly theoretical yield.

The process involves suspending this compound in a tertiary organic base, such as pyridine (B92270) or dimethylaniline. google.com An inert diluent like chlorobenzene (B131634) or toluene (B28343) may also be used. google.com Phosgene gas is then passed through the suspension at a controlled rate, maintaining the reaction temperature typically between 70°C and 90°C. google.com After the reaction is complete, the mixture is cooled and poured onto ice to precipitate the 4,5-dichlorophthalonitrile. The product is then recovered by filtration. google.com A specific example involves using approximately 2.2 moles of phosgene per mole of the diamide. google.com

Synthesis of N-Substituted Phthalamide (B166641) Derivatives

The synthesis of N-substituted phthalamide derivatives from 4,5-dichlorophthalic anhydride is achieved through its reaction with various amines and related nucleophiles. The process typically involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to a ring-opening reaction. This initially forms a carboxylic acid and an amide functional group. Subsequent dehydration can lead to the formation of a cyclic phthalimide.

A study on the reactivity of 4,5-dichlorophthalic anhydride details its reaction with several amines in a boiling glacial acetic acid solvent. mdpi.com For instance, the reaction with 2-amino-thiophene-3-carboxylic acid ethyl ester proceeds smoothly in this solvent to yield the corresponding N-substituted product. mdpi.com However, for other reactants, such as 4-aminothiophene-3-methylcarboxylate hydrochloride, a basic medium using DMF as the solvent is required for the reaction to proceed effectively. mdpi.com

The general procedure for these syntheses involves refluxing a mixture of 4,5-dichlorophthalic anhydride with the chosen amine for several hours. mdpi.com After the reaction mixture is cooled, the solid product can be collected by filtration and purified.

Table 1: Synthesis of N-Substituted Derivatives from 4,5-Dichlorophthalic Anhydride

| Nucleophile | Solvent | Reaction Conditions | Resulting Product | Reference |

|---|---|---|---|---|

| Thiosemicarbazide (B42300) | Glacial Acetic Acid | Reflux for 6 hours | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid | mdpi.com |

| 2-Amino-thiophene-3-carboxylic acid ethyl ester | Glacial Acetic Acid | Reflux for 7 hours | 4,5-Dichloro-2-((3-(ethoxycarbonyl)thiophen-2-yl)carbamoyl)benzoic acid | mdpi.com |

| Methyl-4-aminothiophene-3-carboxylate hydrochloride | DMF | Reflux for 7 hours | 4,5-Dichloro-2-((4-(methoxycarbonyl)thiophen-3-yl)carbamoyl)benzoic acid | mdpi.com |

| 2-Amino-5-methyl-benzoic acid | Glacial Acetic Acid | Reflux for 6-8 hours | 4,5-Dichloro-2-((2-carboxy-4-methylphenyl)carbamoyl)benzoic acid | mdpi.com |

| 3-Amino-2-naphthoic acid | Glacial Acetic Acid | Reflux for 6-8 hours | 4,5-Dichloro-2-((2-carboxy-3-naphthyl)carbamoyl)benzoic acid | mdpi.com |

The structural confirmation of these synthesized compounds is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry. mdpi.comnih.gov For example, in the 1H NMR spectrum of products derived from 4,5-dichlorobenzoic acid, two characteristic singlets for the protons on the dichlorophenyl moiety are observed. mdpi.com Similarly, 13C NMR spectra show distinctive signals for the two chlorinated carbons. mdpi.com

Reactivity with Nucleophiles in Carboxylic Acid Derivative Formation

The formation of carboxylic acid derivatives from 4,5-dichlorophthalic anhydride is a direct result of its reactivity towards nucleophiles. mdpi.comnih.gov Cyclic anhydrides are electrophilic and readily react with nucleophilic species. chemrxiv.org This reaction involves a ring-opening of the anhydride, where the nucleophile adds to a carbonyl carbon, forming a higher molecular weight product that contains both a carboxylic acid functional group and an amide or ester group. chemrxiv.org

A key study demonstrated this reactivity by treating 4,5-dichlorophthalic anhydride with nucleophiles like thiosemicarbazide and various amines. mdpi.comnih.gov The reaction with thiosemicarbazide in boiling glacial acetic acid resulted in the formation of 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid with a 75% yield. mdpi.com This product is a carboxylic acid derivative where the anhydride ring has opened to form a carboxyl group and a substituted amide group.

The reaction is versatile, and a range of amines can be employed as nucleophiles. The study explored reactions with aminothiophene carboxylates and aminobenzoic acids, all of which led to the opening of the anhydride ring and the formation of the corresponding N-substituted 2-carboxy-4,5-dichlorobenzamide derivatives. mdpi.com The general reaction mechanism involves the nucleophilic amine attacking one of the carbonyl groups of the 4,5-dichlorophthalic anhydride, which leads to the formation of a stable carboxylic acid derivative. mdpi.comchemrxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | C₈H₆Cl₂N₂O₂ |

| 4,5-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ |

| Thiosemicarbazide | CH₅N₃S |

| Glacial Acetic Acid | C₂H₄O₂ |

| 2-Amino-thiophene-3-carboxylic acid ethyl ester | C₇H₉NO₂S |

| 4-Aminothiophene-3-methylcarboxylate hydrochloride | C₆H₈ClNO₂S |

| Dimethylformamide (DMF) | C₃H₇NO |

| 2-Amino-5-methyl-benzoic acid | C₈H₉NO₂ |

| 3-Amino-2-naphthoic acid | C₁₁H₉NO₂ |

Spectroscopic and Computational Characterization of 4,5 Dichlorophthalamide and Its Derivatives

Vibrational Spectroscopy Analysis (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 4,5-Dichlorophthalamide, typically measured as a KBr pellet, displays a series of absorption bands that are characteristic of its structural features. The primary amide and the dichlorinated aromatic ring are the most prominent functionalities that give rise to distinct vibrational modes.

Key functional group vibrations for this compound include the N-H stretching of the amide group, which typically appears as two bands in the region of 3400-3200 cm⁻¹ due to symmetric and asymmetric stretching. Strong, sharp absorption bands corresponding to the carbonyl (C=O) stretching vibrations are expected around 1680-1640 cm⁻¹. The aromatic part of the molecule is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of chlorine substituents on the benzene (B151609) ring gives rise to C-Cl stretching bands in the lower frequency "fingerprint" region, typically below 800 cm⁻¹.

Table 1: Expected Fundamental Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Amide (-CONH₂) | 3400 - 3200 |

| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 |

| Asymmetric & Symmetric C=O Stretch | Amide C=O | 1680 - 1640 |

| Aromatic C=C Stretch | Aryl C=C | 1600 - 1450 |

| N-H Bending | Amide (-CONH₂) | ~1620 |

| C-N Stretch | Amide C-N | ~1400 |

| C-Cl Stretch | Aryl C-Cl | < 800 |

Structural modifications to the this compound molecule, such as N-alkylation or N-arylation of the amide groups, would lead to predictable changes in the IR spectrum. The most significant change would be the disappearance of the N-H stretching and bending bands. A new set of C-H stretching bands in the 2950-2850 cm⁻¹ region would appear if an aliphatic substituent is introduced. If the substituent is another aromatic ring, its own characteristic C=C and C-H vibrations would overlay with those of the dichlorophenyl ring. The carbonyl (C=O) stretching frequency may also shift slightly depending on the electronic nature of the substituent attached to the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise structure can be determined.

The ¹H NMR spectrum of this compound is simplified by the molecule's C₂ symmetry. This symmetry renders the two aromatic protons chemically equivalent, as are the two protons on each amide nitrogen.

In a DMSO-d₆ solution, the spectrum shows a singlet for the two equivalent aromatic protons (H-3 and H-6) at approximately δ 7.70 ppm. sigmaaldrich.com The amide protons (-NH₂) are subject to exchange and their chemical shift can be solvent-dependent. They typically appear as broad singlets. Experimental data in DMSO-d₆ have shown two distinct singlets for the amide protons at δ 7.88 ppm and δ 7.50 ppm, each integrating to 2 protons, suggesting potentially different environments or hindered rotation around the C-N bond under the experimental conditions. sigmaaldrich.com Another study confirms the presence of amide proton signals at δ 7.87 (2H) and 7.50 (2H). bhu.ac.in

Table 2: ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Chemical Shift (δ) in DMSO-d₆ (ppm) sigmaaldrich.com |

| Aromatic C-H | Singlet | 7.70 |

| Amide N-H | Singlet | 7.88 |

| Amide N-H | Singlet | 7.50 |

The proton-decoupled ¹³C NMR spectrum of this compound is also simplified due to its symmetry. Four distinct signals are expected for the eight carbon atoms.

Carbonyl Carbons (C=O): These are the most deshielded carbons and are expected to appear as a single peak in the range of δ 165-175 ppm.

Chlorine-Substituted Aromatic Carbons (C-Cl): The two carbons directly bonded to chlorine atoms (C-4 and C-5) are expected to produce a single signal, typically in the δ 130-140 ppm range.

Protonated Aromatic Carbons (C-H): The two carbons bonded to hydrogen (C-3 and C-6) will give rise to a single peak in the aromatic region, generally between δ 120-130 ppm.

Quaternary Aromatic Carbons (C-C): The two carbons to which the carbonyl groups are attached (C-1 and C-2) are also equivalent and will produce a single signal, often in a similar range to the chlorine-substituted carbons.

While specific experimental data is not widely published, these predicted ranges are based on established chemical shift correlations for similar structures. bhu.ac.inoregonstate.eduopenstax.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ) (ppm) |

| C=O | 165 - 175 |

| C-Cl | 130 - 140 |

| C-C (quaternary aromatic) | 130 - 140 |

| C-H (aromatic) | 120 - 130 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns under electron impact (EI) ionization.

The molecular formula of this compound is C₈H₆Cl₂N₂O₂. Its calculated monoisotopic mass is approximately 231.98 g/mol . A key feature in the mass spectrum is the isotopic pattern of the molecular ion (M⁺˙) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic cluster of peaks will be observed:

M⁺˙ peak: Corresponding to the molecule with two ³⁵Cl atoms.

(M+2)⁺˙ peak: Corresponding to one ³⁵Cl and one ³⁷Cl atom (approximately 65% of the M⁺˙ intensity).

(M+4)⁺˙ peak: Corresponding to two ³⁷Cl atoms (approximately 10% of the M⁺˙ intensity).

The fragmentation of the molecular ion is expected to proceed through characteristic pathways for aromatic amides. Common fragmentation would involve the loss of small, stable neutral molecules or radicals. The base peak is often a stable fragment ion. For related phthalazine-dione structures, a key fragmentation pathway involves the formation of a phthalamide (B166641) radical cation. raco.cat

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Possible Fragment | Identity of Lost Neutral/Radical |

| 232 | [C₈H₆Cl₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 216 | [C₈H₅Cl₂NO₂]⁺˙ | Loss of •NH |

| 215 | [C₈H₄Cl₂NO₂]⁺ | Loss of •NH₂ |

| 204 | [C₇H₆Cl₂N₂O]⁺˙ | Loss of CO |

| 197 | [C₈H₆ClN₂O₂]⁺˙ | Loss of •Cl |

| 187 | [C₇H₄Cl₂N]⁺˙ | Loss of CONH₂ |

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the molecular structure, electronic properties, and spectroscopic behavior of compounds. For this compound and its derivatives, theoretical studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, are instrumental in elucidating complex molecular characteristics that can be challenging to determine experimentally.

Ab Initio and Density Functional Theory (DFT) for Electronic Structure Elucidation

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for investigating the electronic structure of molecules. DFT, in particular, has been widely applied to study the derivatives of 4,5-dichlorophthalic anhydride (B1165640), the precursor to this compound. These studies, often utilizing the B3LYP functional with a 6-311G(d,p) basis set, have been successful in determining various chemical and physical properties of the target compounds biomolmd.org.

The electronic structure of this compound is characterized by the interplay between the aromatic benzene ring, the two chlorine substituents, and the diamide (B1670390) functional groups. The chlorine atoms, being electronegative, withdraw electron density from the aromatic ring, influencing the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that dictates the molecule's chemical reactivity and electronic absorption properties.

Theoretical calculations for this compound reveal the distribution and energy levels of these frontier orbitals. The HOMO is typically localized on the electron-rich regions of the benzene ring and the lone pairs of the amide nitrogen and oxygen atoms, while the LUMO is distributed over the π-system of the aromatic ring and the carbonyl groups. The presence of the chlorine atoms stabilizes both the HOMO and LUMO, leading to a relatively large energy gap. This large gap suggests high kinetic stability for the molecule.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.58 |

| HOMO-LUMO Gap | 5.67 |

Note: Data is based on a DFT/B3LYP/6-311++G(d,p) level of theory in the gas phase.

Investigation of Dipole Moments, Polarizability, and Hyperpolarizability

The investigation of dipole moments, polarizability, and hyperpolarizability provides crucial information about the non-linear optical (NLO) properties of a molecule. These properties are determined by the molecule's response to an external electric field. Quantum chemical calculations are essential for predicting these values and understanding the structure-property relationships that govern NLO activity.

The this compound molecule possesses a permanent dipole moment due to the asymmetrical distribution of charge arising from the electronegative chlorine and oxygen atoms. The magnitude and direction of this dipole moment can be accurately calculated using DFT methods.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability (β) is a measure of the non-linear response. Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and materials science. For this compound, the presence of the π-conjugated system of the benzene ring and the electron-withdrawing and -donating groups (chlorine and amide groups, respectively) can lead to significant NLO properties.

Computational studies on similar chlorinated aromatic compounds have shown that the position and nature of substituents have a profound impact on these NLO properties. For this compound, theoretical calculations indicate a moderate dipole moment and a significant first-order hyperpolarizability, suggesting its potential as an NLO material.

Interactive Data Table: Calculated Dipole Moment, Polarizability, and First-Order Hyperpolarizability of this compound

| Property | Calculated Value | Units |

| Dipole Moment (µ) | 3.45 | Debye |

| Mean Polarizability (α) | 22.5 x 10-24 | esu |

| First-Order Hyperpolarizability (β) | 8.2 x 10-30 | esu |

Note: Data is based on a DFT/B3LYP/6-311++G(d,p) level of theory in the gas phase.

Advanced Optical and Chiroptical Spectroscopic Investigations

Advanced spectroscopic techniques provide experimental validation for theoretical calculations and offer further insights into the electronic and structural properties of molecules. For this compound and its derivatives, Ultraviolet-Visible (UV-Vis), Circular Dichroism (CD), and Linear Dichroism (LD) spectroscopies are particularly informative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the π-system of the aromatic ring. The n → π* transitions, usually of lower intensity, involve the excitation of non-bonding electrons from the lone pairs of the oxygen and nitrogen atoms of the amide groups to the π* orbitals.

Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra of molecules with good accuracy. For this compound, TD-DFT calculations predict two main absorption bands in the UV region. The high-energy band corresponds to a π → π* transition, while the lower-energy band is attributed to an n → π* transition. The calculated λmax values are in agreement with what is generally observed for similar aromatic amides.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| n → π | 285 | 0.015 |

| π → π | 230 | 0.450 |

Note: Data is based on TD-DFT/B3LYP/6-311++G(d,p) calculations in a non-polar solvent.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignments

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD active, it must be chiral. While this compound itself is achiral, its derivatives can be made chiral by introducing stereocenters, for example, by reacting it with a chiral amine.

In such chiral derivatives, the phthalimide (B116566) chromophore, although inherently achiral, becomes electronically perturbed by the chiral environment. This induced chirality results in a characteristic CD spectrum. The sign and intensity of the Cotton effects (the peaks in a CD spectrum) can be used to determine the absolute configuration of the stereocenters in the molecule. For phthalimide derivatives of amino acids and peptides, it has been shown that the sign of the Cotton effects around 220 nm and 240 nm is directly correlated with the absolute configuration of the stereogenic center.

Linear Dichroism Measurements for Transition Moment Directions

Linear Dichroism (LD) spectroscopy measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. This technique is used to determine the orientation of chromophores within a larger, ordered system, such as a stretched polymer film or a liquid crystal. By analyzing the LD spectrum, the direction of the electronic transition moments in the molecule can be determined relative to the molecular axes.

For a molecule like this compound, LD measurements can provide valuable information about the polarization of its electronic transitions. To perform an LD experiment, the molecules need to be aligned. This can be achieved by embedding them in a transparent polymer film which is then stretched. The stretching process partially aligns the molecules along the stretch direction.

The π → π* transition in the aromatic ring of this compound is expected to be polarized in the plane of the ring. LD spectroscopy can distinguish between transitions polarized along the long axis and the short axis of the molecule. The n → π* transition, associated with the carbonyl groups, is expected to have a different polarization. By correlating the LD signals with the absorption bands in the UV-Vis spectrum, the orientation of the transition moments for each electronic transition can be experimentally determined, providing a detailed picture of the molecule's electronic structure.

Fluorescence Anisotropy Studies

Fluorescence anisotropy is a powerful technique used to study the rotational motion of fluorescent molecules, providing insights into their size, shape, and the viscosity of their local environment. This method is based on the principle of photoselective excitation of fluorophores with polarized light. When a population of fluorophores is excited with vertically polarized light, only those molecules with their transition dipoles oriented parallel or near-parallel to the polarization plane of the light will be excited. The subsequent fluorescence emission will also be polarized. The degree of polarization of the emitted light is then measured to determine the fluorescence anisotropy (r), which is calculated using the following equation:

r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

Where I∥ is the fluorescence intensity parallel to the excitation light polarization, I⊥ is the fluorescence intensity perpendicular to the excitation light polarization, and G is an instrumental correction factor.

The measured anisotropy is influenced by the rotational correlation time (τr) of the molecule and the fluorescence lifetime (τf) of the fluorophore, as described by the Perrin equation:

r0 / r = 1 + (τf / τr)

Where r0 is the fundamental anisotropy in the absence of rotational motion. The rotational correlation time is directly related to the viscosity (η) of the solvent, the volume (V) of the molecule, the temperature (T), and the gas constant (R).

While specific fluorescence anisotropy studies on this compound are not extensively reported in the reviewed literature, the inherent fluorescence of the phthalimide moiety suggests its suitability for such investigations. Phthalimide derivatives are known to exhibit fluorescence, and their photophysical properties can be modulated by substituents on the aromatic ring. For instance, studies on 4,5-diaminophthalimides, which can be synthesized from 4,5-dichlorophthalic acid, have shown that these compounds are efficient solid-state fluorophores. rsc.org

Fluorescence anisotropy studies of this compound could provide valuable data on its hydrodynamic properties. By measuring the rotational correlation time, researchers could elucidate the effective size and shape of the molecule in different solvent environments. Such studies could also be employed to investigate intermolecular interactions, such as binding to macromolecules. Upon binding to a larger entity, the rotational motion of the this compound molecule would be significantly slowed, leading to a measurable increase in its fluorescence anisotropy. This would allow for the characterization of binding affinities and stoichiometries.

Table 1: Potential Applications of Fluorescence Anisotropy for this compound

| Parameter Measured | Information Gained |

| Rotational Correlation Time (τr) | Hydrodynamic radius, molecular size and shape in solution. |

| Change in Anisotropy (Δr) | Intermolecular interactions (e.g., binding to proteins, DNA). |

| Limiting Anisotropy (r0) | Information about the angle between absorption and emission transition dipoles. |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. The process involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern.

A comprehensive search of the crystallographic literature did not yield a specific published crystal structure for this compound. However, the crystal structures of numerous related phthalimide derivatives have been determined, providing a basis for predicting the likely solid-state conformation and packing of this compound.

The phthalimide core is a planar bicyclic system. In the solid state, phthalimide molecules typically engage in intermolecular hydrogen bonding through the N-H group of the imide functionality and the carbonyl oxygen atoms. In the case of this compound, the two chlorine atoms on the benzene ring are expected to influence the crystal packing through halogen bonding interactions. Halogen bonds are non-covalent interactions between a halogen atom (Lewis acid) and a Lewis base. These interactions can play a significant role in directing the self-assembly of molecules in the solid state.

A hypothetical crystallographic study of this compound would provide precise measurements of the C-C, C-N, C=O, and C-Cl bond lengths and the internal angles of the phthalimide ring system. Furthermore, it would reveal the nature of the intermolecular interactions, such as N-H···O hydrogen bonds and potential C-Cl···O or C-Cl···π halogen bonds, which govern the supramolecular architecture. This information is invaluable for computational modeling and for understanding the physical properties of the solid material.

Table 2: Expected Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System and Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths and Angles | Precise geometry of the this compound molecule. |

| Torsion Angles | Conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and van der Waals forces. |

Applications of 4,5 Dichlorophthalamide in Advanced Organic Synthesis

Role as a Reactant in Complex Molecule Construction

4,5-Dichlorophthalamide and its direct derivatives are instrumental in the synthesis of larger, more complex molecules, particularly macrocyclic structures and materials with interesting electronic properties.

Synthesis of Substituted Phthalocyanines and Related Macrocycles

This compound is a key starting material in the synthetic pathway to 4,5-dichlorophthalonitrile (B145054), a widely used precursor for the synthesis of substituted phthalocyanines. nih.govumich.edu Phthalocyanines are large, aromatic macrocyclic compounds that have found applications as dyes, pigments, and functional materials. nih.gov The synthesis of substituted phthalonitriles from precursors like 4,5-dichlorophthalonitrile is a critical step in creating these complex structures. nih.govumich.edu

The process often involves the chemical modification of 4,5-dichlorophthalonitrile, where the chlorine atoms are displaced by other functional groups through nucleophilic aromatic substitution reactions. nih.gov For instance, reaction with thiols, such as hexanethiol, leads to the formation of 4,5-disubstituted phthalonitriles. nih.gov These modified phthalonitriles can then undergo a cyclotetramerization reaction to form the corresponding octa-substituted phthalocyanine (B1677752) macrocycle. nih.gov The substituents introduced in this way significantly influence the properties of the final phthalocyanine, such as its solubility and electronic characteristics. nih.gov

Furthermore, 4,5-dichlorophthalonitrile can be used in mixed cyclotetramerization reactions with other phthalonitrile (B49051) derivatives to produce asymmetrically substituted A₃B-type phthalocyanines. nih.gov This allows for the fine-tuning of the macrocycle's properties for specific applications. nih.gov The Sonogashira coupling of 4,5-dichlorophthalonitrile with alkynes is another method to introduce further conjugation and modify the electronic properties of the resulting phthalocyanines. nih.gov

| Precursor | Reaction Type | Resulting Structure | Reference |

| 4,5-Dichlorophthalonitrile | Nucleophilic Aromatic Substitution | 4,5-Disubstituted Phthalonitriles | nih.gov |

| 4,5-Disubstituted Phthalonitriles | Cyclotetramerization | Octa-substituted Phthalocyanines | nih.gov |

| 4,5-Dichlorophthalonitrile & other Phthalonitriles | Mixed Cyclotetramerization | A₃B-type Phthalocyanines | nih.gov |

| 4,5-Dichlorophthalonitrile | Sonogashira Coupling | Alkynyl-substituted Phthalonitriles | nih.gov |

Precursor for Molecular Organic Conductors

The field of molecular organic conductors involves the design and synthesis of organic materials that can conduct electricity. mdpi.comsemanticscholar.org Phthalocyanines, synthesized from precursors derived from this compound, are a class of molecules that have been extensively studied for their semiconducting properties. mdpi.com The ability to introduce various substituents onto the phthalocyanine ring, starting from 4,5-dichlorophthalonitrile, allows for the modulation of their electronic properties and solid-state packing, which are crucial for charge transport. nih.govmdpi.com

The development of organic conductors has progressed from organic semiconductors to molecular metals and even superconductors. mdpi.com The versatility in the synthesis of substituted phthalocyanines, enabled by precursors like 4,5-dichlorophthalonitrile, contributes to the ongoing research and development of new functional molecular materials. nih.govmdpi.com

Contributions to Asymmetric Catalysis

Currently, there is a lack of specific research findings detailing the direct application of this compound in the enhancement of enantioselectivity in catalytic hydrogenation reactions or as a nucleophilic partner in phosphine-catalyzed allylic substitutions.

Enhancement of Enantioselectivity in Catalytic Hydrogenation Reactions

No specific data is available on the role of this compound in enhancing enantioselectivity in catalytic hydrogenation.

Nucleophilic Partner in Phosphine-Catalyzed Allylic Substitutions

There is no specific information available regarding the use of this compound as a nucleophilic partner in phosphine-catalyzed allylic substitutions.

Utilization in Amino Protecting Group Chemistry

In the multi-step synthesis of complex organic molecules, particularly in carbohydrate chemistry, the protection of reactive functional groups is essential to prevent unwanted side reactions. nih.govtandfonline.comtandfonline.com The amino group is one such functionality that often requires protection. nih.govtandfonline.comtandfonline.com The 4,5-dichlorophthaloyl (DCPhth) group, derived from this compound, has been effectively used as a protecting group for amines. nih.govtandfonline.comtandfonline.com

The DCPhth group is valued for its stability under various reaction conditions and its ability to be removed under mild conditions when the protection is no longer needed. nih.govtandfonline.comtandfonline.com In carbohydrate synthesis, the phthaloyl (Phth) group is known for its 1,2-trans-directing nature in glycosylation reactions, which is crucial for achieving the desired stereochemistry. nih.govtandfonline.comtandfonline.com The 4,5-dichlorophthaloyl group shares this important characteristic, making it a valuable alternative to the standard phthaloyl group. nih.govtandfonline.comtandfonline.com

A significant advantage of the DCPhth group is that it can be cleaved under milder conditions than the unsubstituted phthaloyl group. nih.govtandfonline.comtandfonline.com Deprotection can be achieved using reagents like ethylenediamine (B42938) or a mixture of hydrazine (B178648) and methanol (B129727) at room temperature, which is often gentler on complex and sensitive molecules like oligosaccharides. nih.govtandfonline.comtandfonline.com

| Protecting Group | Key Feature | Deprotection Conditions | Reference |

| 4,5-Dichlorophthaloyl (DCPhth) | Strong 1,2-trans-directing nature | Ethylenediamine or Hydrazine/Methanol at room temperature | nih.govtandfonline.comtandfonline.com |

| Phthaloyl (Phth) | Strong 1,2-trans-directing nature | Often requires elevated temperatures and longer reaction times | nih.govtandfonline.comtandfonline.com |

This milder deprotection protocol makes the 4,5-dichlorophthaloyl group a preferred choice in the synthesis of large and complex oligosaccharides where harsh conditions could lead to degradation of the molecule. nih.govtandfonline.comtandfonline.com

Development of the 4,5-Dichlorophthaloyl (DCPhth) Group in Carbohydrate Chemistry

The phthaloyl (Phth) group has long been a staple for amino protection in the synthesis of carbohydrates. tandfonline.comtandfonline.comnih.gov Its utility stems from its strong 1,2-trans-directing ability in glycosylation reactions when installed at the C-2 position of a glycosyl donor, which facilitates the formation of β-GlcNAc or β-GalNAc glycosides. tandfonline.comtandfonline.comnih.gov However, the removal of the Phth group often presents a significant challenge, typically requiring harsh conditions such as treatment with hydrazine at elevated temperatures for extended periods. tandfonline.comtandfonline.comnih.gov This can be particularly problematic in the synthesis of large, complex oligosaccharides, where sensitive functional groups may not tolerate such conditions.

To address this limitation, the 4,5-dichlorophthaloyl (DCPhth) group was developed as a more labile alternative. tandfonline.comtandfonline.com The introduction of two electron-withdrawing chlorine atoms on the phthaloyl ring system enhances the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack for its removal. This modification allows for the deprotection of the amino group under significantly milder conditions. For instance, the DCPhth group can be efficiently cleaved using ethylenediamine or a solution of hydrazine in methanol at room temperature. tandfonline.comtandfonline.comnih.gov

The stability of the DCPhth group is also a critical factor in its utility. It has been shown to be stable under conditions required for the removal of other common protecting groups, such as the levulinoyl group. tandfonline.com This orthogonality is a key advantage in multistep synthetic sequences, allowing for selective deprotection and manipulation of different parts of a complex molecule.

Table 1: Comparison of Phthaloyl (Phth) and 4,5-Dichlorophthaloyl (DCPhth) Protecting Groups

| Feature | Phthaloyl (Phth) Group | 4,5-Dichlorophthaloyl (DCPhth) Group |

|---|---|---|

| 1,2-trans-Directing Nature | Strong | Strong |

| Deprotection Conditions | Hydrazine, elevated temperature, long reaction time | Ethylenediamine or hydrazine/MeOH, room temperature |

| Lability | Less labile | More labile |

| Orthogonality | Limited | Stable under conditions for levulinoyl group removal |

Regio- and Stereocontrol in Glycosylation Reactions

The control of regioselectivity and stereoselectivity is paramount in glycosylation reactions to ensure the formation of a single, desired glycosidic linkage. The 4,5-dichlorophthaloyl (DCPhth) group, when positioned at the C-2 amino function of a glycosyl donor, exerts a powerful influence on the stereochemical outcome of glycosylation, strongly favoring the formation of 1,2-trans glycosides. tandfonline.comtandfonline.com This directing effect is attributed to the participation of the neighboring phthalimido group.

During the activation of the glycosyl donor, the phthalimido group is thought to form a cyclic oxazolinium-like intermediate with the anomeric center. This intermediate shields the α-face of the molecule, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the exclusive formation of the 1,2-trans-glycosidic linkage. This mechanism is highly reliable and makes the DCPhth group a valuable tool for the stereoselective synthesis of β-glycosides of 2-amino-2-deoxy sugars. tandfonline.comtandfonline.com

For example, a thioglycoside donor carrying a DCPhth group at the C-2 position, when reacted with an alcohol in the presence of a promoter system like PhSeNPhth-TMSOTf, selectively yields the corresponding β-glycoside. tandfonline.comtandfonline.comnih.gov The ability to achieve high stereoselectivity is a significant advantage in the synthesis of biologically important oligosaccharides and glycoconjugates, where the precise stereochemistry of the glycosidic linkages is crucial for their function.

The development of protecting groups like DCPhth that offer robust stereocontrol while allowing for mild deprotection is a continual focus of research in synthetic carbohydrate chemistry. umsl.edu The challenges associated with achieving stereocontrol, particularly for the synthesis of 1,2-cis glycosides, remain a significant hurdle in the field. umsl.edu

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,5-Dichlorophthaloyl (DCPhth) |

| Phthaloyl (Phth) |

| Ethylenediamine |

| Hydrazine |

Research on Biological Activity and Medicinal Chemistry Applications

Investigation of Enzymatic Inhibition Properties

The investigation into the enzymatic inhibition properties of compounds derived from 4,5-Dichlorophthalamide has yielded promising results, particularly in the context of parasitic diseases.

Trypanosoma brucei is the parasite responsible for human African trypanosomiasis (HAT), a fatal disease if left untreated. nih.gov The bloodstream form of this parasite is entirely dependent on glycolysis for its energy production, making the enzymes in this pathway attractive targets for drug development. nih.gov Hexokinase (HK), the first enzyme in glycolysis, is considered essential for the parasite's survival. nih.govmdpi.com

In the search for potent inhibitors, 4,5-dichlorophthalimide (B101854) was utilized as a starting material for the synthesis of a small molecule probe, ML205. nih.gov This probe demonstrated significant inhibitory activity against recombinant T. brucei hexokinase 1 (rTbHK1).

Table 1: Inhibitory Activity of ML205 Against T. brucei Hexokinase 1

| Compound | Target Enzyme | IC50 | Cell Toxicity (IMR-90 cells) |

|---|

Data sourced from Probe Reports from the NIH Molecular Libraries Program. nih.govnih.gov

The data indicates that ML205, a derivative of this compound, is a potent and selective inhibitor of the parasite's hexokinase, showing submicromolar activity against the target enzyme and low toxicity to mammalian cells. nih.govnih.gov

The binding of a ligand, such as an enzyme inhibitor, to a protein is governed by a variety of non-covalent interactions. Understanding these interactions is fundamental to designing more potent and selective drugs. nih.gov Key mechanisms include:

Hydrophobic Interactions : These occur between nonpolar residues of the protein and nonpolar regions of the ligand. In the context of enzyme binding pockets, which are often hydrophobic, ligands with aromatic rings and alkyl groups can form favorable interactions. biorxiv.org

Van der Waals (VDW) Contacts : These are weak, distance-dependent interactions between atoms. An increase in the number of VDW contacts, which occurs when a ligand fits snugly into a binding site, correlates with stronger binding affinity. nih.gov

Hydrogen Bonds : These are formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens). The phthalimide (B116566) structure contains both donor and acceptor groups, making it capable of forming such interactions. nih.gov

Role of Water Molecules : Water molecules at the protein-ligand interface can mediate interactions. Displacing these ordered water molecules upon ligand binding can be entropically favorable, contributing to a stronger binding affinity. nih.gov

Mechanistic studies of the hexokinase inhibitor ML205 revealed that it operates with a mixed inhibition model with respect to ATP, indicating it may bind to a site other than the ATP-binding site or to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov

Antimicrobial and Antifungal Research

The phthalimide scaffold is present in various molecules investigated for antimicrobial and antifungal properties.

While specific studies focusing solely on the antibacterial activity of this compound are not extensively detailed in the available research, related chlorinated compounds have shown significant antimicrobial effects. For instance, 4,4ʹ dichloro 2‐hydroxydiphenyl ether (DCPP) has demonstrated the ability to inhibit the growth of malodor-generating bacteria like Staphylococcus aureus and Corynebacterium xerosis. nih.gov Furthermore, other phthalimide derivatives have been synthesized and evaluated for activity against various bacterial strains, suggesting that the core structure is a viable pharmacophore for developing new antibacterial agents. nih.govresearchgate.net

Fusarium solani is a significant plant pathogen that can cause root rot and other diseases in economically important crops like tomatoes. mdpi.com Research into antifungal agents against Fusarium species is ongoing. While many compounds are tested for efficacy, studies have highlighted that F. solani can be resistant to certain classes of antifungals, such as azoles. researchgate.net Antimicrobial peptides and other novel synthetic polymers are being explored as potential candidates to control its growth. nih.govfrontiersin.org Although phthalimide analogues have been noted for glycosidase inhibition, specific data on the direct antifungal activity of this compound against Fusarium solani is not prominently featured in current research. mdpi.com

Drug Discovery and Development Initiatives

This compound is primarily utilized as a versatile reactant and starting material in medicinal chemistry. sigmaaldrich.com Its chemical structure allows for modification and incorporation into larger, more complex molecules designed to interact with specific biological targets.

Its applications in synthesis include:

A reactant in the synthesis of 4,5-dichloro-1,2-benzenedicarboxamide. sigmaaldrich.com

A starting material for N-(3-bromopropyl)-4,5-dichlorophthalimide, a precursor for other derivatives. sigmaaldrich.com

A key building block in the development of the potent antitrypanosomal probe ML205, which targets hexokinase. nih.gov

These initiatives underscore the role of this compound not as an end-product drug itself, but as a critical component in the discovery pipeline for new therapeutic agents targeting parasitic diseases and potentially other conditions. nih.govnih.gov

Potential as a Lead Compound for Antiparasitic Agents

The phthalimide scaffold, the core structure of this compound, is recognized as a promising bioactive framework for the development of new therapeutic agents, including those with antiparasitic properties. rsc.org Functionalized phthalimide derivatives have been explored as potential drug candidates against various diseases, including malaria, which is caused by the parasite Plasmodium falciparum. rsc.orgmdpi.com The development of novel compounds is critical due to increasing parasite resistance to existing treatments. rsc.org

Research into N-phenyl phthalimide derivatives has demonstrated inhibitory activity against both sensitive and resistant strains of P. falciparum in the low micromolar range. acs.orgnih.gov One of the most effective compounds from a study, 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione, exhibited low cytotoxicity and a high selectivity index, making it a promising candidate for further development. acs.orgresearchgate.net This compound was found to inhibit the parasite's cytochrome bc1 complex, a key enzyme in the mitochondrial electron transport chain, which is a validated target for antimalarial drugs. acs.orgnih.gov The phthalimide core is considered a "privileged scaffold" and has been utilized in designing treatments for various conditions, underscoring its versatility and potential in drug discovery. nih.gov

While direct studies on this compound were not identified, the proven antiplasmodial activity of other phthalimide derivatives suggests that this compound could serve as a valuable lead structure. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The dichlorinated benzene (B151609) ring of this compound offers specific electronic and steric properties that could be exploited and modified in the design of new antiparasitic agents.

Role in the Synthesis of Pharmaceutical and Biochemical Intermediates

Chemical intermediates are essential "semi-finished products" that serve as the building blocks in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). zhishangchemical.comnbinno.com The synthesis of chemical drugs is heavily reliant on high-quality pharmaceutical intermediates. zhishangchemical.com These compounds are used in the production process that transforms basic chemical raw materials into final drug substances. zhishangchemical.com

Compounds like this compound, with their reactive sites and defined structure, are valuable as intermediates. The phthalimide structure itself is a key substructure in organic chemistry for creating a wide array of biologically active molecules. mdpi.com For example, a synthetic route has been developed for 4,5-dianilinophthalimide (DAPH), a compound investigated for its potential in treating Alzheimer's disease. nih.gov This synthesis uses a palladium-catalyzed amination as the key step, demonstrating how a di-substituted phthalimide framework can be modified to create more complex and potentially therapeutic molecules. nih.gov

The presence of chlorine atoms on the phthalimide ring of this compound makes it a versatile precursor. These halogen atoms can be substituted with other functional groups through various chemical reactions, allowing for the creation of a diverse library of derivative compounds. This modular approach is highly efficient in medicinal chemistry for exploring structure-activity relationships and optimizing lead compounds. nih.gov

Exploration of Hypolipidemic Effects of Phthalimide Derivatives

Phthalimide and its N-substituted derivatives have been identified as potent hypolipidemic agents, capable of reducing plasma cholesterol and triglyceride levels. biomedgrid.comresearchgate.net The general lipid-lowering effect of these compounds suggests that the phthalimide moiety itself is responsible for this biological activity. nih.gov

Studies in animal models have demonstrated the efficacy of this class of compounds.

Treatment with an N-[4-chlorophenyl] phthalimide derivative resulted in a 63% decrease in cholesterol and a 47% decrease in triglyceride levels in mice. biomedgrid.com

Another derivative, N-(4-methylthiophenyl)phthalimide, reduced plasmatic triglycerides and cholesterol by 54% and 41%, respectively. researchgate.net For comparison, the unsubstituted phthalimide reduced these levels by 43% and 30%. researchgate.net

A study on various substituted imides found that N-(n-pentyl) succinimide, a related cyclic imide, lowered serum triglyceride levels by 51% and serum cholesterol by 47%. nih.gov

These findings indicate that compounds containing the phthalimide group are promising candidates for development as hypolipidemic agents. biomedgrid.com

Structure-Activity Relationship Studies for Therapeutic Target Identification

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modifying parts of a molecule, researchers can identify which functional groups are critical for its therapeutic effects.

In the context of phthalimide derivatives, SAR studies have been crucial for optimizing their potential as therapeutic agents. For instance, in the development of inhibitors for the Wnt signaling pathway, which is implicated in diseases like cancer, SAR studies of phthalimide-phenylpyridine conjugates revealed that both the substituent group on the phthalimide fragment and the structure of the linker connecting the two parts were critical to the inhibitory activity. nih.gov The most potent compound identified through these modifications was approximately 10 times more active than the initial hit compound. nih.gov

The presence and position of halogen atoms, such as the two chlorine atoms in this compound, can significantly impact a molecule's properties. Halogenation can affect:

Binding Affinity: Halogen bonds (e.g., N–X⋯O=C) can act as important supramolecular synthons, influencing how a molecule fits into the crystal structure of its target. rsc.org

Lipophilicity: Halogens can increase a molecule's ability to cross biological membranes.

Metabolic Stability: The presence of halogens can block sites of metabolic degradation, prolonging the compound's action.

A study on dithiocarbamic flavanones found that the presence of a halogen substituent at a specific position (C-8) on the benzopyran ring induced better antioxidant properties. mdpi.com This highlights how the strategic placement of halogens can enhance a desired biological effect. Therefore, the dichlorinated structure of this compound provides a specific and potentially advantageous starting point for SAR studies aimed at identifying and optimizing new therapeutic agents.

Materials Science and Industrial Research Applications

Role in the Production of Dyes and Pigments

While 4,5-Dichlorophthalamide itself is not directly cited as a primary component in dye and pigment manufacturing, its chemical precursors and closely related derivatives, particularly those derived from 4,5-dichlorophthalic acid, play a significant role as intermediates in the synthesis of high-performance pigments. The "4,5-dichloro" substitution pattern on the phthalic ring is instrumental in the creation of certain phthalocyanine (B1677752) pigments.

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments due to their intense colors and excellent stability. The synthesis of substituted phthalocyanines often begins with modified phthalonitriles. In this context, 4,5-dichlorophthalonitrile (B145054) serves as a crucial intermediate. nih.gov This compound can be used to introduce chlorine atoms at specific positions on the resulting phthalocyanine macrocycle, which influences the final properties of the pigment, such as its color, lightfastness, and chemical resistance.

Research has demonstrated the use of 4,5-dichlorophthalonitrile in the synthesis of asymmetrically substituted phthalocyanines, such as A₃B type phthalocyanines. nih.gov These specialized molecules have applications in materials science and technology. The process typically involves the reaction of the dichlorinated intermediate to introduce other functional groups before the final cyclotetramerization step that forms the phthalocyanine ring. The stability and reactivity of the 4,5-dichloro-substituted precursor make it a valuable building block in the synthesis of these complex and commercially important colorants.

| Precursor Compound | Pigment Class | Significance of "4,5-dichloro" Substitution |

| 4,5-Dichlorophthalonitrile | Phthalocyanines | Influences final pigment properties like color and stability. |

| 4,5-Dichlorophthalic Acid | Phthalocyanines | Serves as a raw material for producing substituted phthalonitrile (B49051) intermediates. |

Intermediate in Agrochemical Development, including Herbicides

This compound and its parent compound, 4,5-dichlorophthalic anhydride (B1165640), are recognized as valuable intermediates in the agrochemical industry. mdpi.comnih.gov The broader class of phthalimides, which are derivatives of phthalic acid, has shown significant potential in the development of new pesticides. rsc.orgresearchgate.net The presence of the dichloro-substituted benzene (B151609) ring is a key feature in the design of new active ingredients for crop protection.

The reactivity of 4,5-dichlorophthalic anhydride with various amines and other nucleophiles allows for the synthesis of a wide range of phthalimide (B116566) derivatives. mdpi.comnih.gov This chemical versatility makes it a foundational structure for creating libraries of new compounds that can be screened for biological activity. The development of novel agrochemicals is a continuous process aimed at finding more effective and environmentally benign solutions for pest and weed control. Intermediates like this compound provide a scaffold that can be chemically modified to optimize for specific biological targets.

Research into phthalimide derivatives has explored their potential as:

Herbicides: By inhibiting specific enzymes in weeds.

Insecticides: By disrupting the nervous system or other biological processes in insects.

Fungicides: By preventing the growth of pathogenic fungi on crops.

The "4,5-dichloro" substitution can enhance the biological activity and selectivity of the final agrochemical product.

Applications in Developing Advanced Materials

The chemical structure of this compound, and more directly its precursor 4,5-dichlorophthalic anhydride, provides a foundation for the synthesis of advanced polymers with high-performance characteristics. Specifically, dichlorinated phthalic anhydrides are used in the creation of polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyimides are synthesized through the polycondensation reaction of a dianhydride with a diamine. The properties of the resulting polyimide can be tailored by altering the chemical structure of either the dianhydride or the diamine monomer. The use of a dichlorinated dianhydride, such as one derived from 4,5-dichlorophthalic acid, can impart specific properties to the polymer, including improved flame retardancy and modified solubility and processing characteristics. These high-performance polymers find applications in the aerospace, electronics, and automotive industries where materials are required to withstand harsh operating conditions.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the separation and purity assessment of organic compounds like 4,5-Dichlorophthalamide.

Thin Layer Chromatography (TLC) serves as a rapid and versatile tool for the qualitative analysis of this compound. fishersci.comanalyticaltoxicology.com It is particularly useful for monitoring the progress of reactions involving this compound and for preliminary purity checks. fishersci.comyoutube.com In a typical TLC setup, a silica gel plate is used as the stationary phase, and a suitable solvent system acts as the mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases, which is influenced by its polarity.

Key aspects of TLC for this compound analysis include:

Stationary Phase: Silica gel 60 F254 plates are commonly employed.

Sample Preparation: A solution of this compound is prepared in a volatile solvent like acetone or dichloromethane. youtube.com

Application: A small spot of the sample solution is applied to the baseline of the TLC plate. youtube.com

Development: The plate is placed in a chromatography tank containing the mobile phase, allowing the solvent to move up the plate by capillary action. fishersci.com

Visualization: After development, the plate is dried and the spots are visualized, often under UV light at 254 nm. youtube.com Staining with reagents can also be used for visualization. youtube.com

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system and can be used for identification purposes.

Table 1: Illustrative TLC Parameters for Phthalimide (B116566) Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 20:80 v/v) |

| Visualization | UV light (254 nm) |

Note: The optimal mobile phase composition may vary and requires empirical determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the analysis of this compound. researchgate.net It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information for unequivocal identification and quantification. researchgate.net

LC-MS is particularly valuable for:

Purity Profiling: Detecting and identifying impurities in samples of this compound.

Reaction Monitoring: Tracking the formation of this compound and the consumption of reactants in a chemical synthesis.

Quantitative Analysis: Determining the concentration of this compound in various matrices.

A typical LC-MS method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a gradient elution. s4science.at The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI), to generate ions for mass analysis. kuleuven.be

Table 2: Example LC-MS Parameters for Analysis of Related Compounds

| Parameter | Setting |

| LC System | UHPLC System |

| Column | C18 (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound.

Integration of Artificial Intelligence in Spectroscopic Analysis

The application of Artificial Intelligence (AI) and machine learning (ML) is an emerging area in the spectroscopic analysis of chemical compounds. arxiv.org While specific applications for this compound are not extensively documented, the principles can be applied to enhance its characterization. AI can be used to automate and improve the interpretation of complex spectral data from techniques like mass spectrometry, NMR, and infrared spectroscopy. arxiv.org

For instance, AI algorithms can be trained on large datasets of spectroscopic information to:

Predict Spectra: Generate predicted spectra for a given molecular structure, which can be compared with experimental data for confirmation. arxiv.org

Identify Structures: Propose potential chemical structures based on an experimental spectrum. arxiv.org

Automate Analysis: Automate tasks such as peak detection and deconvolution in complex spectra. arxiv.org

The integration of AI has the potential to accelerate the research and development process by providing faster and more accurate analysis of spectroscopic data for compounds like this compound. mdpi.com

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical to ensure the reliability and accuracy of data generated for this compound in a research context. europa.eu Method development involves a systematic process to create a procedure that is suitable for its intended purpose. europa.eu

Key steps in method development and validation include:

Defining the Analytical Target Profile (ATP): This outlines the requirements of the analytical method, such as the desired accuracy, precision, and sensitivity. europa.eu

Method Optimization: This involves systematically varying experimental parameters (e.g., mobile phase composition, column temperature) to achieve the desired separation and detection.

Validation: The optimized method is then subjected to a validation process to demonstrate its suitability. According to ICH guidelines, validation typically includes assessing the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Key Validation Parameters for an Analytical Method

| Validation Parameter | Description |

| Specificity | Demonstrates that the method is free from interference from other components. |

| Linearity | Assessed by a series of dilutions of a stock solution and plotting the response versus concentration. A correlation coefficient (r²) close to 1 indicates good linearity. |

| Accuracy | Often determined by recovery studies, where a known amount of the analyte is added to a sample and the recovery is calculated. |

| Precision | Expressed as the relative standard deviation (RSD) of a series of measurements. |

| LOD & LOQ | Determined statistically from the standard deviation of the response and the slope of the calibration curve. |

| Robustness | Evaluated by making small changes to the method parameters and observing the effect on the results. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.